2-(2-Ethynylphenyl)propanenitrile

Description

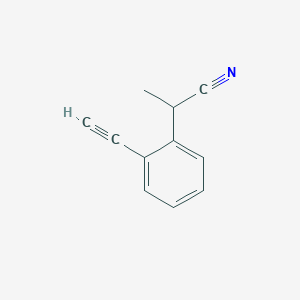

2-(2-Ethynylphenyl)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with an ethynylphenyl group at the second carbon. The ethynyl (C≡C) moiety confers unique reactivity, making it a candidate for applications in click chemistry, cross-coupling reactions, and pharmaceutical synthesis.

The nitrile group enhances electrophilicity, facilitating nucleophilic additions or reductions, while the aromatic ethynylphenyl group may stabilize intermediates in radical or ionic reactions. This compound’s versatility is comparable to other propanenitrile derivatives documented in pharmaceutical research, such as ketoprofen-related nitriles .

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

2-(2-ethynylphenyl)propanenitrile |

InChI |

InChI=1S/C11H9N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h1,4-7,9H,2H3 |

InChI Key |

USDRKBRDEFLJNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The electronic and steric effects of substituents on the phenyl ring significantly influence the physical and chemical behavior of propanenitrile derivatives. Key comparisons include:

Table 1: Substituent-Driven Properties of Propanenitrile Derivatives

Key Observations :

- Halogenated Derivatives : Chloro and bromo substituents enhance electrophilicity and participate in Suzuki-Miyaura couplings. The higher enantiomeric excess (98% ee) in (R)-2-(2-chlorophenyl)propanenitrile compared to its bromo analog (87% ee) suggests steric hindrance or electronic effects influence stereoselectivity .

- Silyl-Protected Ethynyl Groups : The trimethylsilyl group in 2-(4-chloro-2-(trimethylsilylethynyl)phenyl)propanenitrile stabilizes the ethynyl moiety against premature reactions, a strategy used in multi-step syntheses .

Stereochemical Considerations

Enantioselective synthesis of propanenitriles is critical for pharmaceutical applications. Evidence highlights the role of chiral ligands (e.g., L5 in ) in achieving high enantiomeric excess (ee):

- (R)-2-(4-(tert-Butyl)phenyl)propanenitrile (3j) : Synthesized with 86% yield and -90% ee using ligand L5, demonstrating the impact of bulky tert-butyl groups on stereocontrol .

- (R)-2-([1,1'-Biphenyl]-4-yl)propanenitrile (3k) : Achieved 96% ee, likely due to the planar biphenyl group aligning with catalytic sites during asymmetric induction .

Hydrocyanation and Catalysis:

- General Hydrocyanation Protocol : Compounds like 2-(2-(benzylthio)ethoxy)propanenitrile (85% yield) and 2-((S)-1-phenylethoxy)propanenitrile are synthesized via HCl/TMSCN-mediated hydrocyanation, a method applicable to ethynylphenyl analogs .

- Radical Decarbonylative Cyanation : Used for synthesizing (R)-configured nitriles with high ee, as seen in and .

Purification and Characterization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.